molecular formula C14H15N3O4S B3957051 Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate

Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate

Cat. No.: B3957051
M. Wt: 321.35 g/mol
InChI Key: AQDKKNBGLRUMAU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate is a complex organic compound with a molecular formula of C14H15N3O4S This compound is characterized by the presence of a thiazolidinone ring, an imino group, and an ethyl ester group

Mechanism of Action

Target of Action

The primary target of this compound is the SARP-2/sFRP-1 (secreted frizzled related protein-1) . This protein is known to antagonize the interaction between Wnt-3 and frizzled, which are key components of the Wnt signaling pathway .

Mode of Action

The compound is cell-permeable and has been shown to counteract the antagonizing effect of SARP-2/sFRP-1 against Wnt-3/frizzled interaction . As a result, it restores the cellular response to Wnt-3 stimulation .

Biochemical Pathways

The compound primarily affects the Wnt signaling pathway . This pathway is crucial for various cellular processes, including cell fate determination, cell migration, cell polarity, neural patterning, and organogenesis. By restoring the cellular response to Wnt-3, the compound can potentially influence these processes.

Pharmacokinetics

Thiazolidine derivatives, to which this compound belongs, have been reported to show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . These properties suggest that thiazolidine derivatives may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s action results in a 2.3-fold enhancement in cellular response to Wnt-3 stimulation in U2OS-based reporter assays . This suggests that the compound could potentially enhance Wnt signaling in cells, thereby influencing the cellular processes regulated by this pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate typically involves a multi-step process. One common method starts with the reaction of an amine, an isothiocyanate, and an alkyne ester. This three-component coupling and cyclization reaction forms the thiazolidinone ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate is unique due to its specific substitution pattern and the presence of both an imino group and a thiazolidinone ring. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-2-21-13(20)8-5-3-4-6-9(8)16-11(18)7-10-12(19)17-14(15)22-10/h3-6,10H,2,7H2,1H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDKKNBGLRUMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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